molecular formula C21H24ClN3O2 B3358138 Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- CAS No. 77431-60-8

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-

Cat. No.: B3358138
CAS No.: 77431-60-8
M. Wt: 385.9 g/mol
InChI Key: WIKCMAITFKJPKF-UHFFFAOYSA-N
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Description

“Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-” is a chemical compound that contains a total of 48 atoms; 22 Hydrogen atoms, 20 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . It is a derivative of aliphatic di-, tri-, and tetraamines .


Synthesis Analysis

The synthesis of this compound involves the preparation of 9-acridinyl derivatives of 1,6-hexanediamine, 1,8-octanediamine, bis (3-aminopropyl)amine, N,N’-bis (3-amino-propyl)piperazine, and N-ethyl-1,6-hexanediamine in the form of their hydrochlorides. These are then converted into potential hetero bis DNA intercalating diacridines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C50H81Cl2N3O4 . It is a large molecule with a molecular weight of 859.127 .

Properties

IUPAC Name

6-[(6-chloro-2-methoxyacridin-9-yl)amino]-N-methylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-23-20(26)6-4-3-5-11-24-21-16-9-7-14(22)12-19(16)25-18-10-8-15(27-2)13-17(18)21/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKCMAITFKJPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998645
Record name 6-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N-methylhexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77431-60-8
Record name Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077431608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N-methylhexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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